Methyl phenidate D10
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Overview
Description
Methyl phenidate D10 is a stable isotope-labeled compound of methylphenidate, commonly used in scientific research. It is a central nervous system stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is known for its ability to increase the levels of dopamine and norepinephrine in the brain, thereby improving attention and focus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl phenidate D10 involves the incorporation of deuterium atoms into the methylphenidate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated piperidine with phenylacetyl chloride in the presence of a base, followed by esterification with deuterated methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Methyl phenidate D10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ritalinic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Ritalinic acid
Reduction: Methylphenidate alcohol
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Methyl phenidate D10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the biochemical pathways of methylphenidate.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new formulations and delivery systems for ADHD medications
Mechanism of Action
Methyl phenidate D10 exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The compound primarily targets the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking their activity and prolonging the action of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: The non-deuterated form of methyl phenidate D10, widely used in ADHD treatment.
Dexmethylphenidate: An enantiomer of methylphenidate with similar pharmacological properties.
Ethylphenidate: A structural analog with a similar mechanism of action but different pharmacokinetic profile
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This makes it an invaluable tool in studies requiring high sensitivity and specificity, such as metabolic and pharmacokinetic investigations .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
methyl 2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D,13D |
InChI Key |
DUGOZIWVEXMGBE-CBLSNNQRSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C([2H])(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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